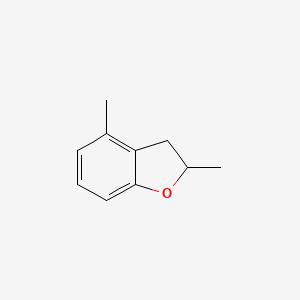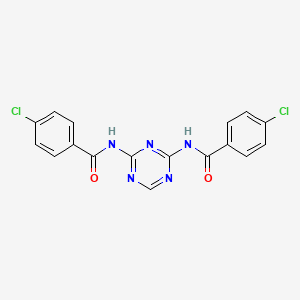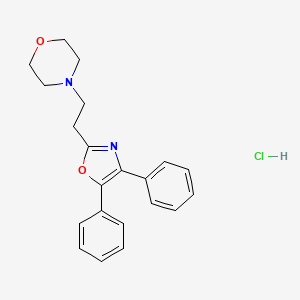
4-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)morpholine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride is a complex organic compound that features a morpholine ring substituted with a 4,5-diphenyloxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the 4,5-diphenyloxazole core, which can be synthesized through a cyclization reaction involving benzoin and ammonium acetate. The resulting oxazole is then subjected to a nucleophilic substitution reaction with 2-chloroethylmorpholine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the oxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The oxazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and contributing to its therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)piperidine hydrochloride
- 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)pyrrolidine hydrochloride
Uniqueness
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride is unique due to the presence of both the oxazole and morpholine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
33161-96-5 |
|---|---|
Molekularformel |
C21H23ClN2O2 |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
4-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C21H22N2O2.ClH/c1-3-7-17(8-4-1)20-21(18-9-5-2-6-10-18)25-19(22-20)11-12-23-13-15-24-16-14-23;/h1-10H,11-16H2;1H |
InChI-Schlüssel |
KCNCHLUNAAJGPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)
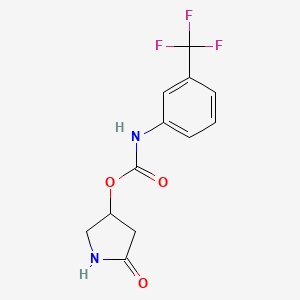
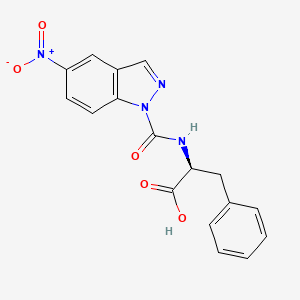
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
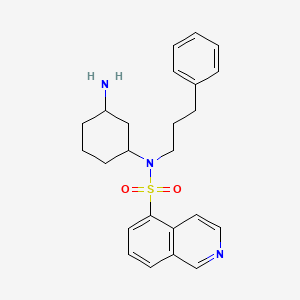
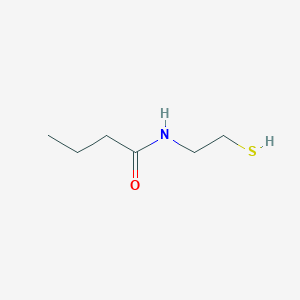
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
